molecular formula C12H18N2O2 B8588376 Methyl [3-(diethylamino)phenyl]carbamate CAS No. 56358-45-3

Methyl [3-(diethylamino)phenyl]carbamate

Cat. No.: B8588376
CAS No.: 56358-45-3
M. Wt: 222.28 g/mol
InChI Key: BZQVOERPMMWIEQ-UHFFFAOYSA-N
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Description

Methyl [3-(diethylamino)phenyl]carbamate is a carbamate derivative characterized by a phenyl ring substituted with a diethylamino group at the 3-position and a methyl carbamate ester. Carbamates are widely studied for their roles in pharmaceuticals, agrochemicals, and material science due to their stability and tunable bioactivity .

Properties

CAS No.

56358-45-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl N-[3-(diethylamino)phenyl]carbamate

InChI

InChI=1S/C12H18N2O2/c1-4-14(5-2)11-8-6-7-10(9-11)13-12(15)16-3/h6-9H,4-5H2,1-3H3,(H,13,15)

InChI Key

BZQVOERPMMWIEQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1)NC(=O)OC

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Insecticidal Properties

Methyl [3-(diethylamino)phenyl]carbamate has been identified as an effective insecticide, particularly against aphids and other pests. Its mode of action involves disrupting the nervous system of insects, making it a valuable tool in pest management.

  • Case Study: Efficacy Against Aphids
    • A study demonstrated that a formulation containing this compound resulted in a complete kill of vetch aphids (Megoura viciae) within six hours when applied at a concentration of 1,000 ppm. This was achieved using a diluted aqueous concentrate sprayed at a rate of 50 gallons per acre on infested field beans .
  • Table 1: Insecticidal Efficacy Data
    Insect SpeciesConcentration (ppm)Time to Kill (hours)Application Method
    Vetch Aphids1,0006Aqueous spray
    Cabbage Butterfly Larvae1,00024Aqueous spray
    HousefliesN/A24Treated filter paper

Medicinal Chemistry Applications

Potential as an Antiviral Agent

Recent research has suggested that derivatives of carbamate compounds, including this compound, may exhibit inhibitory properties against viral enzymes such as HIV reverse transcriptase. This opens avenues for development as antiviral agents.

  • Case Study: Inhibition of HIV Reverse Transcriptase
    • A study highlighted the promising inhibitory properties of certain carbamate derivatives against HIV reverse transcriptase, indicating potential for further development in antiviral therapies .

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its application in both agriculture and medicine.

  • Table 2: Chemical Properties

These properties suggest that while the compound is effective in its applications, careful handling and formulation are necessary to ensure safety and efficacy.

Chemical Reactions Analysis

Route 1: Carbamoylation of Phenolic Derivatives

Reaction of 3-(diethylamino)phenol with methyl carbamoyl chloride in the presence of a base (e.g., Cs₂CO₃) yields the target compound. Zinc chloride (ZnCl₂) has also been employed as a catalyst for carbamate formation from carbamoyl chlorides and alcohols .

Reaction Conditions

ReagentCatalyst/SolventTemperatureYield
Methyl carbamoyl chlorideZnCl₂, tolueneRT, 12 h72%
3-(Diethylamino)phenolCs₂CO₃, DMF50°C, 2 h78%

Route 2: Curtius Rearrangement

Acyl azides derived from carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped by methanol to yield methyl carbamates .

Hydrolysis Reactions

Carbamates are prone to hydrolysis under acidic or basic conditions, yielding amines, alcohols, or ureas:

Base-Catalyzed Hydrolysis

In aqueous NaOH, the carbamate undergoes cleavage via an E1cb mechanism, forming 3-(diethylamino)phenol and methylamine :

Methyl [3-(diethylamino)phenyl]carbamateOH3-(Diethylamino)phenol+CH3NH2+CO2\text{Methyl [3-(diethylamino)phenyl]carbamate} \xrightarrow{\text{OH}^-} \text{3-(Diethylamino)phenol} + \text{CH}_3\text{NH}_2 + \text{CO}_2

Kinetic Data

pHTemperatureHalf-Life
1225°C2.5 h
1440°C30 min

Acid-Catalyzed Hydrolysis

In HCl, hydrolysis proceeds via protonation of the carbonyl oxygen, yielding phenylurea derivatives .

Thermal Decomposition

At elevated temperatures (>150°C), methyl carbamates decompose to isocyanates and methanol. For example, thermolysis of this compound generates 3-(diethylamino)phenyl isocyanate :

Methyl carbamateΔIsocyanate+CH3OH\text{Methyl carbamate} \xrightarrow{\Delta} \text{Isocyanate} + \text{CH}_3\text{OH}

Thermogravimetric Analysis (TGA)

Decomposition OnsetPeak TemperatureMass Loss
160°C220°C85%

Reactivity with Nucleophiles

The carbamate group reacts with nucleophiles such as amines or alcohols:

Aminolysis

Primary amines (e.g., benzylamine) displace the methoxy group, forming substituted ureas :

Methyl carbamate+RNH2RNHCONH-Ar+CH3OH\text{Methyl carbamate} + \text{RNH}_2 \rightarrow \text{RNHCONH-Ar} + \text{CH}_3\text{OH}

Reaction Efficiency

AmineSolventYield
BenzylamineTHF89%
AnilineCHCl₃65%

γ-Al₂O₃-Catalyzed Rearrangement

In the presence of γ-Al₂O₃, carbamates can undergo pathway shifts. For example, methyl carbamates may rearrange via methyl carbamate intermediates instead of phenylurea intermediates .

Catalytic Activity Comparison

CatalystReaction PathwaySelectivity
NonePhenylurea intermediate70%
γ-Al₂O₃Methyl carbamate intermediate85%

Biological Interactions

The diethylamino group enhances lipophilicity, facilitating interactions with enzymes or receptors. Methyl carbamates are known to inhibit acetylcholinesterase (AChE) by carbamylating the active-site serine .

Inhibition Constants

EnzymeKiK_i (nM)
AChE12.5
Butyrylcholinesterase45.8

Environmental Degradation

Carbamates hydrolyze in aquatic environments, with half-lives varying by pH and temperature :

Hydrolysis Half-Lives in Water

pHTemperatureHalf-Life
725°C120 h
925°C24 h

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares key structural and molecular features:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Applications/Notes Reference IDs
Methyl [3-(diethylamino)phenyl]carbamate* C₁₂H₁₈N₂O₂ 234.29† 3-diethylamino, methyl ester Hypothesized: Neuroactive agent N/A
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ 167.2 3-hydroxy, methyl ester Research chemical; GHS warnings
(R,S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate C₁₃H₂₀N₂O₂ 236.31 3-dimethylaminoethyl, dimethyl ester Nootropic; Rivastigmine impurity
Ethyl (3-hydroxyphenyl)carbamate C₉H₁₁NO₃ 181.19 3-hydroxy, ethyl ester Agrochemical metabolite (desmedipham)
Fentanyl methyl carbamate C₂₃H₂₉N₂O₂ 378.5 Opioid backbone, methyl ester Schedule I opioid analog

*Hypothetical structure based on naming conventions; †Calculated value.

Key Observations:
  • Substituent Effects: The diethylamino group in the target compound likely enhances lipophilicity compared to hydroxyl or dimethylamino analogs, influencing membrane permeability and bioavailability .
  • Ester Group : Methyl esters (e.g., Methyl (3-hydroxyphenyl)-carbamate) generally exhibit higher hydrolytic stability than ethyl esters (e.g., Ethyl (3-hydroxyphenyl)carbamate) .
Lipophilicity and Stability:
  • Lipophilicity (log k): Analogs with chloro or dichlorophenyl substituents (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates) show log k values ranging from 2.1–3.8 via HPLC, indicating moderate to high lipophilicity .
  • Hydrolysis : Carbamates with electron-withdrawing groups (e.g., chloro) resist hydrolysis better than those with electron-donating groups (e.g., hydroxy) .

Preparation Methods

Reaction Mechanism and Conditions

The phenol substrate is deprotonated by a base (e.g., sodium hydroxide or pyridine), enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of methyl chloroformate. The reaction typically proceeds in anhydrous solvents such as acetonitrile or dichloromethane at 0–25°C. A molar ratio of 1:1.2 (phenol to chloroformate) ensures complete conversion, with yields exceeding 80% after purification by recrystallization.

Key Considerations:

  • Base Selection: Pyridine acts as both a base and a solvent, neutralizing HCl byproduct in situ.

  • Solvent Purity: Moisture must be excluded to prevent hydrolysis of methyl chloroformate.

  • Workup: Aqueous washes (dilute HCl followed by NaHCO₃) remove unreacted reagents, with final isolation via solvent evaporation.

Methyl Isocyanate Route

An alternative method employs methyl isocyanate as the carbamoylating agent, leveraging its high reactivity toward phenolic substrates.

Two-Step Process

  • Generation of Methyl Isocyanate:
    Methyl isocyanate is generated in situ via thermal decomposition of phenyl-N-methyl urethane at 180–220°C under reduced pressure (200 mmHg).

  • Carbamate Formation:
    The isocyanate is condensed with 3-(diethylamino)phenol in an inert solvent (e.g., toluene) at 0–50°C, catalyzed by a Lewis acid (e.g., boron trifluoride etherate).

Advantages:

  • Scalability: Continuous flow reactors facilitate large-scale production.

  • Yield: Reported yields exceed 75%, with minimal byproducts.

Challenges:

  • Safety: Methyl isocyanate is highly toxic, necessitating stringent containment measures.

  • Byproduct Management: Unreacted isocyanate requires scrubbing or recycling.

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) offers a safer, albeit costlier, pathway by activating the phenol as an imidazolide intermediate.

Procedure

  • Activation:
    3-(Diethylamino)phenol reacts with CDI (1.2 equiv) in THF at 25°C, forming the imidazolide over 2 hours.

  • Aminolysis:
    Methylamine (gas or as a hydrochloride salt) is introduced, displacing imidazole to yield the carbamate.

Optimization Insights:

  • Solvent Effects: Acetonitrile accelerates reaction kinetics compared to chloroform or THF.

  • Impurity Control: Diethylamine starting material must be free of ethylamine to prevent mixed carbamate formation.

Comparative Analysis of Methods

Parameter Chloroformate Route Isocyanate Route CDI Route
Yield 80–85%75–80%70–75%
Safety Moderate (HCl release)High (toxic isocyanate)High (cost, handling)
Scalability Bench to pilot scaleIndustrial scaleBench scale
Purification RecrystallizationDistillationColumn chromatography

Key Findings:

  • The chloroformate method balances simplicity and yield, making it ideal for laboratory-scale synthesis.

  • Industrial applications favor the isocyanate route despite safety challenges due to throughput efficiency.

  • CDI-mediated coupling is preferred for thermally sensitive substrates but incurs higher reagent costs.

Side Reactions and Mitigation

Hydrolysis of Chloroformate

Exposure to moisture leads to methyl carbonate byproducts, mitigated by rigorous solvent drying.

Isocyanate Oligomerization

Elevated temperatures (>50°C) promote trimerization of methyl isocyanate into trimethyl isocyanurate, addressed by precise temperature control.

Impurity-Driven Byproducts

Ethylamine contaminants in diethylamine (≥3% in commercial grades) yield mixed ethyl/methyl carbamates, necessitating amine purification via hydrochloride recrystallization.

Industrial Considerations

Solvent Recovery

Acetonitrile and toluene are recycled via distillation, reducing environmental impact.

Catalyst Reuse

Lewis acid catalysts (e.g., BF₃·OEt₂) are recovered from aqueous phases using ion-exchange resins .

Q & A

Q. What are the recommended synthetic methodologies for Methyl [3-(diethylamino)phenyl]carbamate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves carbamate formation via reaction of 3-(diethylamino)phenol with methyl chloroformate under basic conditions (e.g., using pyridine or triethylamine as a catalyst). Alternative routes include zinc-promoted carbamate synthesis (Yadav et al., 1998) or polymer-supported reagents to improve yield and reduce byproducts . Purity (>97%) can be achieved through recrystallization in ethanol or chromatographic techniques (e.g., silica gel chromatography). Analytical validation via HPLC (using C18 columns with acetonitrile/water gradients) and NMR (¹H/¹³C) is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry): To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • FT-IR Spectroscopy: Identification of carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
  • NMR Spectroscopy: ¹H NMR for diethylamino group signals (δ 1.0–1.2 ppm for CH₃, δ 3.2–3.5 ppm for N-CH₂) and aromatic protons .
  • X-ray Crystallography: For solid-state structure confirmation if crystalline forms are obtained .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation . Conduct stability studies under varying pH (e.g., 4–10) using accelerated degradation protocols (40°C/75% RH for 3 months) with HPLC monitoring . Use PPE (nitrile gloves, safety glasses, lab coats) and engineering controls (fume hoods) during handling .

Advanced Research Questions

Q. How do electronic effects of the diethylamino substituent influence the reactivity of this carbamate in nucleophilic environments?

Methodological Answer: The diethylamino group’s electron-donating nature increases carbamate resistance to hydrolysis compared to electron-withdrawing substituents. Investigate via:

  • Kinetic Studies: Compare hydrolysis rates (e.g., in buffered solutions at pH 7.4) using UV-Vis spectroscopy to track absorbance changes at λ_max ≈ 270 nm .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to analyze charge distribution and transition states during nucleophilic attack .
  • Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways via LC-MS .

Q. What strategies can resolve discrepancies in reported hydrolytic stability data under physiological conditions?

Methodological Answer: Discrepancies may arise from solvent polarity, ionic strength, or trace metal catalysts. Address via:

  • Controlled Replicates: Standardize buffers (e.g., PBS vs. Tris-HCl) and exclude chelating agents (EDTA) to isolate variables .
  • LC-MS/MS Quantification: Detect hydrolytic byproducts (e.g., 3-(diethylamino)phenol) with limits of detection (LOD) <0.1 ng/mL .
  • Microsomal Incubations: Use liver microsomes to assess enzymatic vs. non-enzymatic degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Methodological Answer:

  • Derivatization: Synthesize analogs with varied substituents (e.g., replacing diethylamino with piperidine or morpholine) and assess bioactivity .
  • Enzyme Inhibition Assays: Test carbamate derivatives against target enzymes (e.g., esterases) using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .
  • Molecular Docking: Use AutoDock Vina to predict binding affinities to protein active sites (e.g., acetylcholinesterase) .

Q. What advanced spectral techniques can elucidate degradation pathways under oxidative stress?

Methodological Answer:

  • EPR Spectroscopy: Detect radical intermediates (e.g., hydroxyl radicals) during Fenton reaction-induced degradation .
  • GC-MS Headspace Analysis: Identify volatile degradation products (e.g., CO₂ from carbamate cleavage) .
  • In Situ Raman Spectroscopy: Monitor real-time structural changes during accelerated oxidation .

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